molecular formula C12H16O4 B3032323 Dimethyl 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylate CAS No. 14309-24-1

Dimethyl 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylate

Cat. No. B3032323
Key on ui cas rn: 14309-24-1
M. Wt: 224.25 g/mol
InChI Key: CVFAUXQYWPECKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08673890B2

Procedure details

To a solution of 4,5-dimethyl-cyclohexa-1,4-diene-1,2-dicarboxylic acid dimethyl ester (3.84 g, 17.1 mmol) in chlorobenzene was added 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (7.77 g, 34.2 mmol) at room temperature and the resulting mixture was heated to reflux 48 h. The resulting mixture was cooled and filtered through FLORISIL®. The pad of FLORISIL® was rinsed with diethyl ether and the filtrate filtered another (3×) through a pad of FLORISIL®. The filtrate was evaporated in vacuo to yield an amber syrup, which was purified via flash column chromatography (EtOAc/Heptane 4:1) to yield 4,5-dimethyl-phthalic acid dimethyl ester as a colorless oil.
Quantity
3.84 g
Type
reactant
Reaction Step One
Quantity
7.77 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH2:10][C:9]([CH3:11])=[C:8]([CH3:12])[CH2:7][C:6]=1[C:13]([O:15][CH3:16])=[O:14])=[O:4].ClC1C(=O)C(C#N)=C(C#N)C(=O)C=1Cl>ClC1C=CC=CC=1>[CH3:16][O:15][C:13](=[O:14])[C:6]1[C:5](=[CH:10][C:9]([CH3:11])=[C:8]([CH3:12])[CH:7]=1)[C:3]([O:2][CH3:1])=[O:4]

Inputs

Step One
Name
Quantity
3.84 g
Type
reactant
Smiles
COC(=O)C1=C(CC(=C(C1)C)C)C(=O)OC
Name
Quantity
7.77 g
Type
reactant
Smiles
ClC=1C(C(=C(C(C1Cl)=O)C#N)C#N)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux 48 h
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered through FLORISIL®
WASH
Type
WASH
Details
The pad of FLORISIL® was rinsed with diethyl ether
FILTRATION
Type
FILTRATION
Details
the filtrate filtered another (3×) through a pad of FLORISIL®
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield an amber syrup, which
CUSTOM
Type
CUSTOM
Details
was purified via flash column chromatography (EtOAc/Heptane 4:1)

Outcomes

Product
Name
Type
product
Smiles
COC(C=1C(C(=O)OC)=CC(=C(C1)C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.